molecular formula C15H12N2O B2542552 3-anilinoisoquinolin-1(2H)-one CAS No. 56100-50-6

3-anilinoisoquinolin-1(2H)-one

Cat. No.: B2542552
CAS No.: 56100-50-6
M. Wt: 236.274
InChI Key: UZQIOQVHUUAJOZ-UHFFFAOYSA-N
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Description

3-anilinoisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilinoisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with aniline in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or acetic acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between isoquinoline and aniline derivatives. This method provides a more efficient and selective synthesis of this compound, with higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3-anilinoisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield amine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The aniline group in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are often carried out using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-anilinoisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are enzymes involved in cell signaling pathways.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

    Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors.

Mechanism of Action

The mechanism of action of 3-anilinoisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-anilinoquinolin-2(1H)-one: Similar structure but with a quinoline core instead of an isoquinoline core.

    3-anilinopyridin-2(1H)-one: Contains a pyridine ring instead of an isoquinoline ring.

    3-anilinobenzofuran-2(1H)-one: Features a benzofuran ring system.

Uniqueness

3-anilinoisoquinolin-1(2H)-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties. The presence of the aniline group further enhances its reactivity and potential applications in various fields. Compared to similar compounds, this compound offers a unique combination of structural features that make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-anilino-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-13-9-5-4-6-11(13)10-14(17-15)16-12-7-2-1-3-8-12/h1-10H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQIOQVHUUAJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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